Cas no 1267440-58-3 (Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine)

Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine structure
1267440-58-3 structure
商品名:Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine
CAS番号:1267440-58-3
MF:C10H18N2S
メガワット:198.328320980072
CID:5273616

Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine 化学的及び物理的性質

名前と識別子

    • TERT-BUTYL[(DIMETHYL-1,3-THIAZOL-2-YL)METHYL]AMINE
    • 2-Thiazolemethanamine, N-(1,1-dimethylethyl)-4,5-dimethyl-
    • Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine
    • インチ: 1S/C10H18N2S/c1-7-8(2)13-9(12-7)6-11-10(3,4)5/h11H,6H2,1-5H3
    • InChIKey: CIWQXZYLXPISTH-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=C(C)N=C1CNC(C)(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 165
  • トポロジー分子極性表面積: 53.2
  • 疎水性パラメータ計算基準値(XlogP): 2.1

Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01085622-1g
tert-Butyl[(dimethyl-1,3-thiazol-2-yl)methyl]amine
1267440-58-3 95%
1g
¥3220.0 2023-04-03
Enamine
EN300-697969-0.5g
tert-butyl[(dimethyl-1,3-thiazol-2-yl)methyl]amine
1267440-58-3
0.5g
$699.0 2023-05-24
Enamine
EN300-697969-0.05g
tert-butyl[(dimethyl-1,3-thiazol-2-yl)methyl]amine
1267440-58-3
0.05g
$612.0 2023-05-24
Enamine
EN300-697969-0.1g
tert-butyl[(dimethyl-1,3-thiazol-2-yl)methyl]amine
1267440-58-3
0.1g
$640.0 2023-05-24
Enamine
EN300-697969-5.0g
tert-butyl[(dimethyl-1,3-thiazol-2-yl)methyl]amine
1267440-58-3
5g
$2110.0 2023-05-24
Enamine
EN300-697969-10.0g
tert-butyl[(dimethyl-1,3-thiazol-2-yl)methyl]amine
1267440-58-3
10g
$3131.0 2023-05-24
Enamine
EN300-697969-1.0g
tert-butyl[(dimethyl-1,3-thiazol-2-yl)methyl]amine
1267440-58-3
1g
$728.0 2023-05-24
Enamine
EN300-697969-2.5g
tert-butyl[(dimethyl-1,3-thiazol-2-yl)methyl]amine
1267440-58-3
2.5g
$1428.0 2023-05-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01085622-5g
tert-Butyl[(dimethyl-1,3-thiazol-2-yl)methyl]amine
1267440-58-3 95%
5g
¥9352.0 2023-04-03
Enamine
EN300-697969-0.25g
tert-butyl[(dimethyl-1,3-thiazol-2-yl)methyl]amine
1267440-58-3
0.25g
$670.0 2023-05-24

Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine 関連文献

Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amineに関する追加情報

Recent Advances in the Study of Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine (CAS: 1267440-58-3)

The compound Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine (CAS: 1267440-58-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the unique structural features of Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine, which make it a promising scaffold for the design of novel bioactive molecules. The compound's thiazole ring, coupled with the tert-butylamine moiety, offers a versatile platform for chemical modifications, enabling researchers to explore a wide range of pharmacological properties. Several research groups have reported successful synthesis routes for this compound, with optimized yields and purity suitable for further biological evaluation.

In terms of biological activity, preliminary in vitro studies have demonstrated that Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine exhibits moderate inhibitory effects against specific enzyme targets involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of this compound showed promising activity against protein kinases implicated in cancer progression. These findings suggest that further structural optimization could lead to the development of potent kinase inhibitors with potential therapeutic applications.

Moreover, computational modeling studies have provided insights into the molecular interactions between Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine and its biological targets. Molecular docking simulations indicate that the compound's thiazole ring forms critical hydrogen bonds with active site residues, while the tert-butyl group contributes to favorable hydrophobic interactions. These computational predictions align with experimental data, reinforcing the compound's potential as a lead structure for drug design.

Despite these promising developments, challenges remain in the optimization of Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine's pharmacological profile. Current research efforts are focused on improving the compound's bioavailability and metabolic stability while maintaining its target specificity. Recent advances in prodrug strategies and formulation technologies may offer solutions to these challenges, as evidenced by ongoing preclinical studies.

In conclusion, Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine (CAS: 1267440-58-3) represents a valuable chemical entity with significant potential in medicinal chemistry. The compound's unique structural features and demonstrated biological activities make it a promising candidate for further development as a therapeutic agent or as a building block for more complex drug molecules. Continued research in this area is expected to yield important insights that could contribute to the discovery of novel treatments for various diseases.

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